molecular formula C7H6F3NO B129444 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one CAS No. 144219-81-8

2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one

Cat. No.: B129444
CAS No.: 144219-81-8
M. Wt: 177.12 g/mol
InChI Key: LLOAKDAUOWGUJY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one (CAS 144219-81-8) is a high-purity chemical building block with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol . This compound features a 1-methylpyrrole ring linked to a trifluoromethyl ketone group, a combination that offers significant value in synthetic and medicinal chemistry research. The strong electron-withdrawing nature of the trifluoroacetyl group makes this ketone a versatile intermediate for constructing more complex molecules, particularly in nucleophilic addition reactions. Researchers utilize this compound in the synthesis of novel heterocyclic systems and as a precursor for other trifluoromethyl-substituted structures . For example, it serves as a key scaffold for developing potential pharmaceutical candidates, and its structural analogs are investigated for various biological activities. The provided identifiers, including the SMILES string (Cn1ccc(c1)C(=O)C(F)(F)F) and the InChIKey (LLOAKDAUOWGUJY-UHFFFAOYSA-N), facilitate database searches and in silico modeling . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-11-3-2-5(4-11)6(12)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOAKDAUOWGUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Acylating Agent : Trifluoroacetic anhydride or trifluoroacetyl chloride.

  • Catalyst : Lewis acids such as AlCl₃ or FeCl₃.

  • Solvent : Dichloromethane or nitrobenzene (polar aprotic).

Procedure :

  • Dissolve 1-methylpyrrole in dichloromethane.

  • Add AlCl₃ (1.2 equiv) and trifluoroacetyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir for 12 h at room temperature.

  • Quench with ice water and extract with ethyl acetate.

Challenges :

  • Overacylation or polymerization of pyrrole.

  • Mitigation : Use stoichiometric catalyst and low temperatures.

Yield : ~50–60% (based on N-methylpyrrole acylation studies).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYieldScalability
One-Pot HydrogenationFewer intermediates, environmentally friendlyRequires specialized catalysts (Pd/C, Ni)85–90%High
Friedel-CraftsSimple setup, readily available reagentsModerate yields, side reactions50–60%Moderate
Lithiation-AcylationHigh regioselectivityLow-temperature conditions (-78°C)70–80%Low

Industrial-Scale Considerations

Catalyst Recovery and Recycling

The one-pot method emphasizes catalyst reuse:

  • Palladium carbon and Raney nickel are filtered and reactivated for subsequent batches.

  • Cost Reduction : Catalyst recycling lowers production costs by ~20%.

Solvent Selection

  • Tetrahydrofuran (THF) : Preferred for hydrogenation due to high solubility of gaseous H₂.

  • Acetonitrile : Alternative for nitrile-containing precursors.

Analytical Characterization

Critical quality control measures include:

  • HPLC Purity : >99% (as per Example 1 in CN113845459A).

  • NMR Spectroscopy :

    • ¹H NMR : Singlet for CF₃ group at δ 3.8–4.0 ppm.

    • ¹³C NMR : Carbonyl carbon at δ 180–185 ppm .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ketone group undergoes oxidation and reduction under controlled conditions:

  • Oxidation : Treatment with potassium permanganate (KMnO₄) converts the ketone to a carboxylic acid derivative. This reaction is influenced by the electron-withdrawing trifluoromethyl group, which stabilizes intermediate oxidation states .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethanol. The reaction proceeds via nucleophilic attack on the carbonyl carbon .

Key Data :

Reaction TypeReagentProductYield
OxidationKMnO₄Trifluoroacetic acid derivative~60%
ReductionLiAlH₄Secondary alcohol~85%

Grignard and Organometallic Reactions

The compound reacts with Grignard reagents (RMgX) through single-electron transfer (SET) mechanisms:

  • Reduction/Functionalization : Reaction with PhMgBr generates magnesium enolates, which can be trapped by electrophiles (e.g., H₂O, aldehydes) to yield α,α-dichlorocarbonyls or aldol-Tishchenko products .

  • Example :

    1a+PhMgBrSETMg2+[enolate]H2O2 2 dichloro derivative\text{1a}+\text{PhMgBr}\xrightarrow{\text{SET}}\text{Mg}^{2+}[\text{enolate}]\xrightarrow{\text{H}_2\text{O}}\text{2 2 dichloro derivative}

Notable Outcomes :

  • Trapping with D₂O produces deuterated analogs (96% deuterium incorporation) .

  • Aldol-Tishchenko reactions yield anti-1,3-diols as major products .

Nucleophilic Additions

The electron-deficient carbonyl group facilitates nucleophilic attacks:

  • Hydride Transfer : Sodium borohydride (NaBH₄) selectively reduces the ketone without affecting the pyrrole ring.

  • Enolate Formation : Deprotonation with LDA generates enolates for further alkylation or acylation .

Condensation Reactions

The compound participates in carbonyl-based condensations:

  • Claisen Condensation : Reacts with esters in the presence of a base to form β-keto esters .

  • Wittig Reaction : Forms α,β-unsaturated ketones when treated with ylides.

Example :

1a+Ph3P CHCOOEtTrifluoromethyl substituted enone\text{1a}+\text{Ph}_3\text{P CHCOOEt}\rightarrow \text{Trifluoromethyl substituted enone}

Reactivity with Heterocycles

The pyrrole ring undergoes electrophilic substitution:

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) target the C-5 position of the pyrrole ring .

  • Halogenation : Bromine (Br₂) adds selectively to the pyrrole moiety under mild conditions .

Regioselectivity :

ElectrophilePosition AttackedProduct Stability
NO₂⁺C-5High (resonance)
Br₂C-2/C-5Moderate

Thermal Rearrangements

Heating induces rearrangements in derived products:

  • Darzens Products : 2,2-Dichloro-1,3-diarylpropane-1,3-diols rearrange to 1,3-diaryl-3-chloropropane-1,2-diones at 110°C .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds containing the pyrrole moiety have potential antitumor properties. Specifically, derivatives of 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one have shown promise in inhibiting cancer cell proliferation. Studies suggest that the trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for further development as anticancer agents .

Neuroprotective Effects
The neuroprotective potential of this compound is being investigated in the context of neurodegenerative diseases. Preliminary studies suggest that it may exhibit protective effects against oxidative stress-induced neuronal damage, which is critical in conditions like Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of oxidative stress pathways .

Materials Science

Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored to enhance the thermal and chemical stability of materials. The trifluoromethyl group imparts unique properties such as increased resistance to solvents and improved thermal degradation temperatures, making these polymers suitable for high-performance applications .

Coatings and Adhesives
Due to its chemical stability and low surface energy characteristics, this compound is being evaluated as an additive in coatings and adhesives. It can improve the adhesion properties and durability of coatings applied to various substrates, especially in harsh environments .

Agrochemicals

Pesticide Development
The compound's structure is conducive to the design of novel agrochemicals. Its derivatives are being synthesized to evaluate their efficacy as pesticides or herbicides. Initial findings indicate that certain derivatives exhibit significant biological activity against pests while maintaining low toxicity profiles for non-target organisms .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated antitumor activity in vitro against various cancer cell lines.
Materials Science Enhanced thermal stability in fluorinated polymer matrices; potential for high-performance applications.
Agrochemicals Promising results as a pesticide with low toxicity to non-target species; further studies required for commercial viability.

Mechanism of Action

Depofemin exerts its effects by acting as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. Upon binding to the estrogen receptor, Depofemin modulates the transcription of specific genes involved in the regulation of reproductive and secondary sexual characteristics. This interaction influences various physiological processes, including the menstrual cycle, bone density, and cardiovascular health .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/Backbone Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target Compound 1-Methylpyrrole-3-yl ~193.12 (C₇H₆F₃NO)* Discontinued; potential intermediate
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-one Pyrrole-2-yl 177.12 (C₆H₄F₃NO) 92% yield; lilac solid
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one Furan-2-yl 164.08 (C₆H₃F₃O₂) Liquid; bp 144°C; used in synthesis
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one 1-Methylpyrazole-4-yl 182.12 (C₆H₅F₃N₂O) Catalogued for research
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-one Indole-3-yl 227.17 (C₁₀H₆F₃NO) Synthesized via literature methods
2,2,2-Trifluoro-1-(2-hydroxy-3-nitrophenyl)ethan-1-one Phenolic nitro-substituted 235.11 (C₈H₄F₃NO₄) Low yield (13%); pale yellow crystals

*Calculated based on molecular formula C₇H₆F₃NO.

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups: The 1-methylpyrrole group in the target compound likely increases electron density at the carbonyl carbon compared to nitro-substituted derivatives (e.g., 2,2,2-trifluoro-1-(2-hydroxy-3-nitrophenyl)ethan-1-one), which exhibit reduced reactivity due to electron withdrawal .

Biological Activity

2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one, also known as 3-(trifluoroacetyl)-1H-pyrrole, is a compound with significant biological activity. Its unique structure, characterized by a trifluoromethyl group and a pyrrole moiety, positions it as a promising candidate in medicinal chemistry, particularly in the development of antimalarial and antibacterial agents.

  • Molecular Formula : C₆H₄F₃NO
  • Molecular Weight : 163.1 g/mol
  • CAS Number : 130408-89-8
  • MDL Number : MFCD12924726

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimalarial and antibacterial agent.

Antimalarial Activity

Recent studies have identified this compound as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of malaria parasites such as Plasmodium falciparum and Plasmodium vivax. The compound demonstrated:

  • IC50 Values : Less than 0.03 μM against both P. falciparum and P. vivax DHODH.
  • Efficacy : Effective against both blood and liver stages of the malaria lifecycle, which is crucial for preventing relapse and transmission of the disease .

Antibacterial Activity

In addition to its antimalarial properties, the compound has shown promising results against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity compared to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

Several studies have focused on optimizing the structure of pyrrole derivatives to enhance their biological activity:

  • Lead Optimization for Antimalarial Activity :
    • A lead optimization program aimed at enhancing the potency and metabolic stability of pyrrole-based DHODH inhibitors resulted in the identification of compounds with improved efficacy against malaria while minimizing side effects associated with rodent models .
    • The research highlighted that compounds with good solubility and selectivity against mammalian enzymes were prioritized for further development.
  • Antibacterial Efficacy Studies :
    • Research conducted on pyrrole-benzamide derivatives revealed that modifications to the pyrrole ring could significantly affect antibacterial potency. The study found that specific substitutions led to compounds with MIC values lower than those of conventional antibiotics .

Table 1: Biological Activity Summary of this compound

Biological ActivityTarget OrganismIC50/MIC ValueReference
AntimalarialP. falciparum<0.03 μM
AntimalarialP. vivax<0.03 μM
AntibacterialStaphylococcus aureus3.12 - 12.5 μg/mL
AntibacterialEscherichia coli3.12 - 12.5 μg/mL

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one?

The compound is typically synthesized via Friedel-Crafts acylation of 1-methylpyrrole derivatives using trifluoroacetic anhydride (TFAA) as an acylating agent. For example, a modified procedure involves dropwise addition of 1H-pyrrole to TFAA in dry dichloromethane (DCM) at -15°C, followed by gradual warming to room temperature. The reaction mixture is washed, dried over Na₂SO₄, and concentrated to yield the product in ~92% purity . Alternative routes include N-heterocyclic carbene (NHC)-catalyzed annulation reactions, where the ketone acts as an electrophilic partner. These reactions often employ triazolium salts, Cs₂CO₃ as a base, and chloroform as a solvent under mild conditions (30°C, 12 hours) .

Q. Key Reaction Conditions Table

Reagent/ConditionRoleExample ParametersSource
TFAA/DCMAcylating agent/solvent-15°C → RT, 2.5 hours
Triazolium salt/Cs₂CO₃Catalyst/base0.1 mmol catalyst, 0.25 mmol base
ChloroformSolvent4.0 mL, 30°C, 12 hours

Q. What spectroscopic techniques are critical for characterizing this compound?

1H/13C NMR : The trifluoromethyl group (CF₃) appears as a quartet in ¹³C NMR (δ ~116–118 ppm, J ≈ 290–300 Hz) due to coupling with fluorine atoms. The pyrrole protons resonate as distinct multiplets in the aromatic region (δ 6.5–7.5 ppm) . HRMS (ESI) : Accurate mass analysis confirms the molecular formula (e.g., [M+H]+ calculated for C₈H₇F₃NO: 190.0473; observed: 190.0475) . FTIR : Strong absorption bands at ~1800–1820 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches) are diagnostic .

Advanced Research Questions

Q. How can annulation reactions involving this ketone be optimized for higher yields?

Yield optimization requires careful control of:

  • Catalyst loading : Triazolium salts (e.g., 20 mol%) with Cs₂CO₃ (50 mol%) improve electron transfer efficiency .
  • Solvent polarity : Chloroform enhances reaction rates compared to less polar solvents like hexane .
  • Temperature : Maintaining 30°C prevents side reactions (e.g., decomposition of reactive intermediates) .
  • Oxidant selection : Quinone-based oxidants (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone) stabilize intermediates .

Data Contradiction Analysis : Conflicting reports on optimal catalyst loading (10–30 mol%) suggest substrate-dependent behavior. Systematic screening using Design of Experiments (DoE) is recommended .

Q. What strategies address challenges in stereochemical analysis of derivatives?

Derivatives with fused heterocycles (e.g., pyrrolo[1,2-c]oxazol-1-ones) often exhibit axial chirality. Strategies include:

  • VCD (Vibrational Circular Dichroism) : Resolves enantiomers by analyzing C-F and C=O vibrational modes .
  • X-ray crystallography : Single-crystal structures provide unambiguous stereochemical assignments. For example, SHELXL refinement of derivatives has resolved torsion angles within ±0.5° accuracy .
  • Dynamic NMR : Low-temperature ¹⁹F NMR can detect hindered rotation in trifluoromethyl groups, revealing conformational preferences .

Q. How should researchers handle discrepancies in NMR data for structurally similar analogs?

Discrepancies in chemical shifts (e.g., pyrrole proton splitting patterns) may arise from solvent effects or impurities. Mitigation steps:

  • Standardized conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) .
  • 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm assignments .
  • Control experiments : Compare with spectra of known analogs (e.g., 2,2,2-trifluoro-1-(m-tolyl)ethan-1-one) to identify artifacts .

Q. What safety protocols are essential when working with this compound?

  • Acute toxicity : Classified as Category 4 (oral, dermal, inhalation). Use fume hoods and PPE (gloves, goggles) .
  • Reactive intermediates : TFAA is corrosive; quench excess reagent with ice-cold NaHCO₃ before disposal .
  • Storage : Store under argon at -20°C to prevent moisture-induced degradation .

Q. How can computational methods aid in predicting reactivity or spectroscopic properties?

  • DFT calculations : Gaussian09 simulations of ¹⁹F NMR chemical shifts (e.g., δ ≈ -71 ppm for CF₃) align with experimental data within ±2 ppm .
  • Molecular docking : Predicts binding affinities of derivatives to biological targets (e.g., enzymes with hydrophobic active sites) .

Q. What are the limitations of current synthetic routes, and how might they be addressed?

  • Limitation : Low yields in NHC-catalyzed reactions (~55–75%) due to competing side reactions .
  • Solution : Introduce electron-withdrawing substituents on the pyrrole ring to enhance electrophilicity of the ketone .
  • Alternative approach : Flow chemistry setups could improve mixing and temperature control for scalability .

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